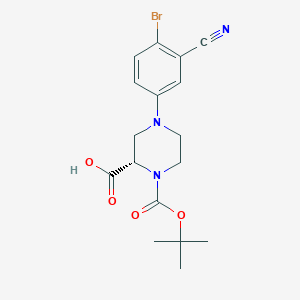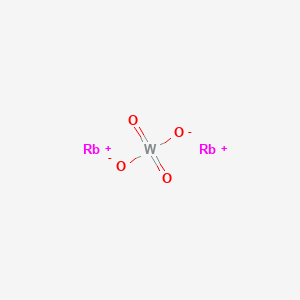
Rubidium tungstate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium tungstate is an inorganic compound composed of rubidium and tungstate ions It is part of the larger family of alkali metal tungstates, which are known for their unique properties and applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rubidium tungstate can be synthesized through various methods, including hydrothermal synthesis and solid-state reactions. One common method involves the reaction of rubidium carbonate with tungstic acid under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete conversion to this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing rubidium salts, such as rubidium chloride, with tungsten oxides and heating the mixture to high temperatures. The resulting product is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Rubidium tungstate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where the tungstate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rubidium peroxotungstate, while reduction could produce this compound with a lower oxidation state.
Wissenschaftliche Forschungsanwendungen
Rubidium tungstate has a wide range of scientific research applications, including:
Environmental Remediation: It is used as a catalyst in advanced oxidation processes for the degradation of pollutants such as bisphenol A.
Electrochemical Applications: this compound-based nanomaterials are studied for their potential in supercapacitors, lithium-ion batteries, and electrochemical sensors.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: this compound is investigated for its unique properties in the development of new materials with specific electrical and optical characteristics.
Wirkmechanismus
Rubidium tungstate is part of the alkali metal tungstate family, which includes compounds such as sodium tungstate, potassium tungstate, and cesium tungstate . Compared to these compounds, this compound often exhibits unique properties due to the larger ionic radius of rubidium, which can influence its reactivity and stability. For instance, this compound may have different solubility and thermal stability characteristics compared to sodium or potassium tungstate.
Vergleich Mit ähnlichen Verbindungen
- Sodium tungstate
- Potassium tungstate
- Cesium tungstate
- Lithium tungstate
These compounds share similar structural features but differ in their specific properties and applications.
Eigenschaften
Molekularformel |
O4Rb2W |
|---|---|
Molekulargewicht |
418.77 g/mol |
IUPAC-Name |
dioxido(dioxo)tungsten;rubidium(1+) |
InChI |
InChI=1S/4O.2Rb.W/q;;2*-1;2*+1; |
InChI-Schlüssel |
LGDFLIMSNVEAQL-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][W](=O)(=O)[O-].[Rb+].[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


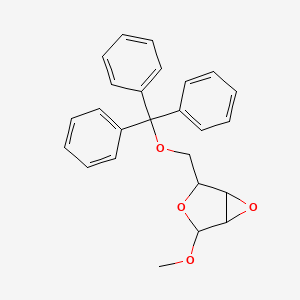
![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
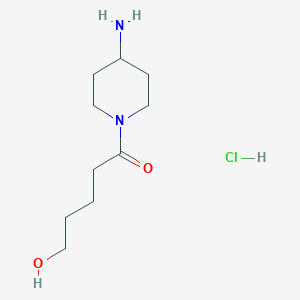
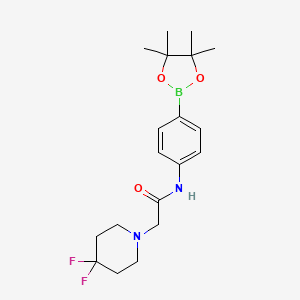
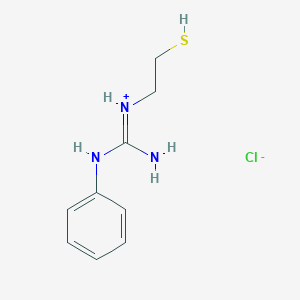


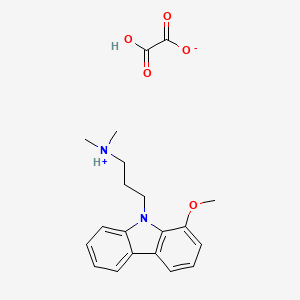
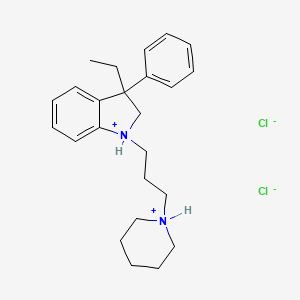
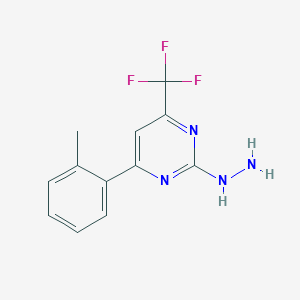
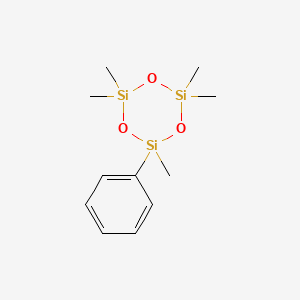
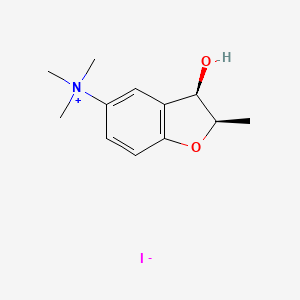
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
